molecular formula C11H9F3O2 B13317084 3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid

3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13317084
M. Wt: 230.18 g/mol
InChI Key: XGFPHIVMUJEKBY-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative. This compound is of significant interest in the field of medicinal chemistry due to its unique chemical properties and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid typically involves the use of fluorinated precursors and cyclobutane derivatives. One common method includes the reaction of 2-fluorophenyl derivatives with difluorocyclobutane carboxylic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves scalable synthetic methods that ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions include various fluorinated cyclobutane derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and receptor binding, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

3,3-difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H9F3O2/c12-8-4-2-1-3-7(8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16)

InChI Key

XGFPHIVMUJEKBY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(C2=CC=CC=C2F)C(=O)O

Origin of Product

United States

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